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Executive Summary
2-Formyl-5-methyl-4-phenylthiophene (also systematically named 5-methyl-4-

phenylthiophene-2-carbaldehyde) is a highly versatile organosulfur building block utilized

across medicinal chemistry and materials science. Featuring a fully substituted thiophene core

at the 2, 4, and 5 positions, this molecule presents a unique "push-pull" electronic system. The

electron-donating methyl group at C5 and the electron-withdrawing formyl group at C2 create a

polarized scaffold, making it an ideal precursor for the synthesis of complex pharmaceuticals,

antiviral agents, and advanced organic semiconductors[1].

This technical guide provides an in-depth analysis of its structural architecture, a self-validating

protocol for its modern synthesis via C–S bond annulation, and its downstream

functionalization pathways.

Structural and Electronic Architecture
The structural integrity of 2-Formyl-5-methyl-4-phenylthiophene relies on the aromatic

stability of the thiophene heterocycle, modulated by three distinct functional groups:
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C2-Formyl Group (-CHO): Acts as a highly reactive electrophilic center. It is the primary site

for nucleophilic attack, facilitating chain elongation and heterocycle formation.

C5-Methyl Group (-CH3): Provides mild steric hindrance and acts as an electron-donating

group (EDG) via hyperconjugation, enriching the electron density of the thiophene ring and

stabilizing reactive intermediates during cross-coupling[1].

C4-Phenyl Group (-C6H5): Extends the π-conjugation of the system. The steric bulk of the

phenyl ring at the C4 position dictates the regioselectivity of downstream reactions and

enhances the lipophilicity of the resulting derivatives, a critical parameter in drug design.

Physicochemical Properties
The following table summarizes the core quantitative data for 2-Formyl-5-methyl-4-
phenylthiophene[2][3]:

Property Value Causality / Significance

Chemical Formula C12H10OS
Defines the molecular

composition and exact mass.

Molecular Weight 202.27 g/mol

Optimal low-molecular-weight

building block for lead

optimization.

Appearance Yellow solid

Coloration indicates extended

π-conjugation absorbing in the

visible spectrum[2].

Solubility
Miscible in DMSO, CHCl3,

EtOAc

High solubility in aprotic

solvents facilitates

homogeneous catalysis.

Reactivity Handle Aldehyde (-CHO)

Permits Knoevenagel, Wittig,

and reductive amination

reactions[1].
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Advanced Synthesis: Ring-Opening Annulation
Protocol
Historically, multi-substituted thiophenes required harsh conditions and multi-step

functionalization (e.g., Vilsmeier-Haack formylation of pre-formed thiophenes). However,

modern synthetic methodologies have shifted toward atom-economical, one-pot annulations.

A breakthrough method developed by Wang et al. (2019) enables the concise synthesis of

thiophene aldehydes directly from easily accessible cyclopropyl ethanols via simultaneous C–C

bond cleavage and double C–S bond formation[4][5].

Mechanistic Rationale
The reaction utilizes potassium sulfide ( K2​S ) as the sulfur source. The process initiates with

the ring-opening of the cyclopropyl ethanol derivative under thermal conditions. The

intermediate undergoes a double nucleophilic attack by the sulfide ion, forming the thiophene

core. Crucially, Dimethyl Sulfoxide (DMSO) is selected not merely as a solvent, but as a mild

oxidant that drives the final oxidation of the intermediate to yield the target formyl group (-CHO)

[4][5].
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Fig 1: One-pot synthesis workflow via cyclopropyl ethanol ring-opening and C-S annulation.

Step-by-Step Experimental Protocol
Note: This protocol is adapted from the validated methodology for thiophene-2-carbaldehyde

synthesis via cyclopropyl ethanol ring-opening[2][4].

Preparation of the Reaction Mixture: In an oven-dried reaction vessel equipped with a

magnetic stir bar, add 1-cyclopropyl-1-phenylethanol (1.0 equivalent, approx. 0.5 mmol) and

Potassium Sulfide ( K2​S , 2.0 equivalents)[2][4].
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Solvent Addition: Add 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO

ensures the complete dissolution of the inorganic sulfur source and acts as the terminal

oxidant for the aldehyde formation[4].

Thermal Activation: Seal the vessel and heat the mixture to 120 °C under an ambient air

atmosphere. Stir vigorously for 8 hours. Causality: The elevated temperature is required to

overcome the activation energy barrier for the stable C–C bond cleavage of the

cyclopropane ring[2].

Quenching and Extraction: Cool the reaction to room temperature. Quench with saturated

aqueous NH4​Cl (10 mL) to neutralize any reactive sulfur species. Extract the aqueous layer

with Ethyl Acetate ( 3×10 mL).

Purification: Dry the combined organic layers over anhydrous Na2​SO4​, filter, and

concentrate under reduced pressure. Purify the crude yellow solid via silica gel column

chromatography (Hexane/Ethyl Acetate gradient) to isolate pure 2-Formyl-5-methyl-4-
phenylthiophene[2].

Downstream Reactivity and Applications
The strategic placement of the formyl group transforms 2-Formyl-5-methyl-4-
phenylthiophene into a highly versatile node for divergent chemical synthesis. Thiophene-2-

carboxaldehyde derivatives are foundational in synthesizing β -aryl- β -amino acids, urea

derivatives, and unsaturated ketones, which frequently exhibit cytotoxic and antiviral

properties[6].

Key Functionalization Pathways
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)

yields highly conjugated systems used in organic light-emitting diodes (OLEDs) and

photovoltaic materials[1][7].

Reductive Amination: Condensation with primary or secondary amines, followed by reduction

(using NaBH3​CN ), generates targeted kinase inhibitors and CNS-active pharmaceutical

ingredients.
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Wittig Olefination: Reaction with phosphonium ylides extends the carbon skeleton, producing

styrene-like thiophene derivatives crucial for polymer science.

Fig 2: Divergent downstream functionalization pathways of the C2-formyl group.

Analytical Characterization Standards
To ensure the structural integrity of the synthesized 2-Formyl-5-methyl-4-phenylthiophene,

the following analytical validation parameters must be met[2]:

1 H NMR (400 MHz, CDCl3​): The defining diagnostic peak is the formyl proton (-CHO),

which typically appears as a sharp singlet far downfield around δ 9.80 - 10.00 ppm. The C5-

methyl group appears as a distinct singlet near δ 2.40 - 2.50 ppm, while the phenyl protons

manifest as a multiplet between δ 7.10 - 7.50 ppm[2].

13 C NMR (100 MHz, CDCl3​): The carbonyl carbon of the formyl group is highly deshielded,

appearing near δ 182.9 ppm[2].

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]+ calculated for C12​H11​OS is

approximately 203.05, confirming the exact mass and isotopic distribution of the sulfur atom.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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